molecular formula C15H19N3 B10843188 4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine

4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine

Cat. No.: B10843188
M. Wt: 241.33 g/mol
InChI Key: DKJLGZJEDGFKIC-UHFFFAOYSA-N
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Description

4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine is a complex organic compound that features a unique combination of an imidazole ring and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.

Types of Reactions:

    Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.

    Reduction: The piperidine ring can be reduced using hydrogenation techniques.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted imidazole and piperidine derivatives.

Scientific Research Applications

4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1H-Imidazole, 4-methyl-
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole

Comparison: 4-((1H-Imidazol-4-yl)methyl)-1-phenylpiperidine is unique due to its combination of an imidazole ring and a piperidine ring, which provides a distinct set of chemical and biological properties.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(1H-imidazol-5-ylmethyl)-1-phenylpiperidine

InChI

InChI=1S/C15H19N3/c1-2-4-15(5-3-1)18-8-6-13(7-9-18)10-14-11-16-12-17-14/h1-5,11-13H,6-10H2,(H,16,17)

InChI Key

DKJLGZJEDGFKIC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CN=CN2)C3=CC=CC=C3

Origin of Product

United States

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